molecular formula C13H19NO B1607322 N-cyclohexyl-4-methoxyaniline CAS No. 780-02-9

N-cyclohexyl-4-methoxyaniline

Cat. No. B1607322
CAS RN: 780-02-9
M. Wt: 205.3 g/mol
InChI Key: BCEHDRNCEWCNIW-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxyaniline is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

780-02-9

Product Name

N-cyclohexyl-4-methoxyaniline

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-cyclohexyl-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3

InChI Key

BCEHDRNCEWCNIW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCCC2

Other CAS RN

780-02-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An oven-dried resealable 15 mL Schlenk tube was charged with CuI (9.5 mg, 0.0499 mmol, 5.0 mol %), K3PO4 (440 mg, 2.07 mmol), evacuated and backfilled with argon. Cyclohexylamine (144 μL, 1.26 mmol), ethylene glycol (0.11 mL, 1.97 mmol), and a solution of 4-iodoanisole (235 mg, 1.00 mmol) in 1-butanol (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred magnetically at 100° C. for 14 h. The resulting thick, green-brown suspension was allowed to reach room temperature, poured into a solution of 30% aq ammonia (1 mL) in water (20 mL), and extracted with 3×15 mL of CH2Cl2. The colorless organic phase was dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 5:1; 15 mL fractions). Fractions 9-17 provided 143 mg (70% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 6.79-6.72 (m, 2H), 6.60-6.53 (m, 2H), 3.74 (s, 3H), 3.22 (br s, 1H), 3.16 (tt, J=10.2, 3.6 Hz, 1H), 2.10-1.98 (m, 2H), 1.80-1.69 (m, 2H), 1.68-1.58 (m, 1H), 1.40-1.04 (m, 5H). 13C NMR (100 MHz, CDCl3): δ 151.8, 141.6, 114.8, 114.7, 55.8, 52.7, 33.6, 25.9, 25.0. IR (neat, cm−1): 3388, 1509, 1239, 1038, 818. Anal. Calcd. for C13H19NO: C, 76.06; H, 9.33. Found: C, 76.00; H, 9.32.
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144 μL
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0.11 mL
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235 mg
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1 mL
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1 mL
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20 mL
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440 mg
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9.5 mg
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Yield
70%

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